molecular formula C18H17NO2S2 B2733815 N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-63-2

N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2733815
CAS No.: 941952-63-2
M. Wt: 343.46
InChI Key: METUVRSLEIHVOA-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound featuring a benzo[b]thiophene core and a methoxyphenyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[b]thiophene core can engage in π-π stacking interactions, while the methoxyphenyl thioether group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to its combination of a benzo[b]thiophene core and a methoxyphenyl thioether group. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-21-15-3-5-16(6-4-15)22-11-9-18(20)19-14-2-7-17-13(12-14)8-10-23-17/h2-8,10,12H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUVRSLEIHVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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